
Ethyl (E)-5-(benzyloxy)pent-2-enoate
Descripción general
Descripción
Ethyl (E)-5-(benzyloxy)pent-2-enoate is an organic compound with the molecular formula C14H18O3 It is a derivative of pentenoic acid, where the ethyl ester is substituted with a benzyloxy group at the fifth position
Aplicaciones Científicas De Investigación
Ethyl (E)-5-(benzyloxy)pent-2-enoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-5-(benzyloxy)pent-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopent-2-enoic acid.
Formation of Benzyloxy Intermediate: The 5-bromopent-2-enoic acid is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Esterification: The final step involves the esterification of the benzyloxy intermediate with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-5-(benzyloxy)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated esters.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzyloxy-pentanoic acid or benzyloxy-pentanone.
Reduction: Ethyl 5-(benzyloxy)pentanoate.
Substitution: Ethyl 5-(substituted benzyloxy)pent-2-enoate.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-5-(benzyloxy)pent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The ester functionality allows for hydrolysis, releasing the active benzyloxy-pentenoic acid derivative, which can further interact with cellular components.
Comparación Con Compuestos Similares
Ethyl (E)-5-(benzyloxy)pent-2-enoate can be compared with similar compounds such as:
Ethyl 2-pentenoate: Lacks the benzyloxy group, making it less versatile in synthetic applications.
Ethyl 5-(methoxy)pent-2-enoate: Contains a methoxy group instead of a benzyloxy group, which may alter its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its benzyloxy substitution, which provides enhanced reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
ethyl (E)-5-phenylmethoxypent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(15)10-6-7-11-16-12-13-8-4-3-5-9-13/h3-6,8-10H,2,7,11-12H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKXEKFRIKZZSB-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


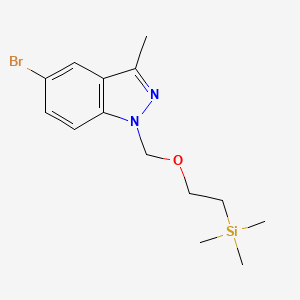

![Morpholine, 4-[4-nitro-3-(trifluoromethyl)phenyl]-](/img/structure/B8230646.png)

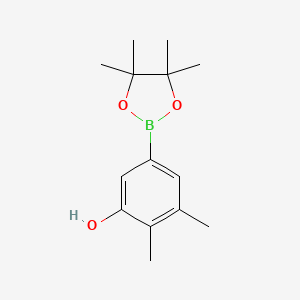
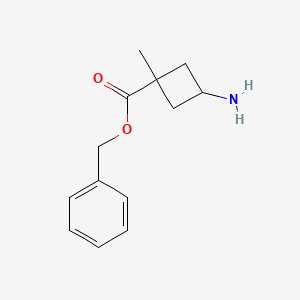
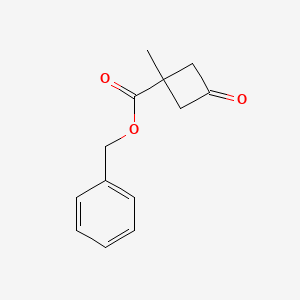
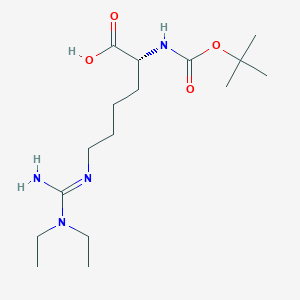

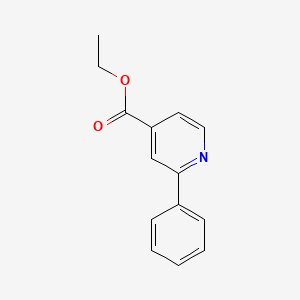
![Benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B8230703.png)

![Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate](/img/structure/B8230715.png)
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B8230716.png)
